Linker Length Optimization: C6 Alkyl Spacer Positions Within the Documented PROTAC Efficacy Window
Literature consensus indicates that optimal PROTAC linker lengths typically fall between 12 and over 20 carbon atoms, with commonly utilized lengths ranging from 4–15 atoms . The six-carbon alkyl linker in VH 032 amide-alkylC6-acid resides within this established active range, providing a balance between rigidity and reach. In contrast, the C3 (VH 032 amide-alkylC3-acid) and C4 (VH 032 amide-alkylC4-acid) analogs offer shorter tethers that, while viable for specific compact ternary complexes, may restrict the conformational sampling required for efficient ubiquitination of larger or more distally bound POIs. Empirical studies on PROTACs targeting Wee1 demonstrated that linker length directly modulates degradation potency, with short and long linkers yielding better degradation than intermediate ones, underscoring the non-linear relationship between length and activity [1].
| Evidence Dimension | Linker Length (Carbon Atoms) |
|---|---|
| Target Compound Data | C6 (6-carbon alkyl chain) |
| Comparator Or Baseline | C3 (3-carbon) and C4 (4-carbon) VHL-linker conjugates (VH 032 amide-alkylC3-acid, VH 032 amide-alkylC4-acid) |
| Quantified Difference | Target compound provides a 2–3 carbon extension relative to C3/C4 analogs, situating it within the reported optimal 4–15 carbon range for PROTAC activity while maintaining hydrophobic character. |
| Conditions | General PROTAC linker length SAR derived from VHL-based degraders in cellular assays . |
Why This Matters
Selecting a linker length within the empirically validated optimal range reduces the risk of synthesizing inactive degraders, conserving resources during SAR campaigns.
- [1] Aublette MC, et al. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases. Bioorg Med Chem Lett. 2022; 68: 128636. View Source
